molecular formula C10H15N5O2 B7191824 N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7191824
M. Wt: 237.26 g/mol
InChI Key: YZIXSYTUBJLULA-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-7-12-13-10(14(7)2)11-8(16)6-15-5-3-4-9(15)17/h3-6H2,1-2H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIXSYTUBJLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)NC(=O)CN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced via a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the triazole and pyrrolidinone moieties through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, with studies focusing on its antimicrobial, antifungal, and anticancer properties.

    Pharmaceuticals: It is explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-(2-oxopyrrolidin-1-yl)acetamide can be compared with other triazole derivatives and pyrrolidinone-containing compounds. Similar compounds include:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar chemical properties and biological activities.

    Pyrrolidinone Derivatives:

The uniqueness of this compound lies in its combined triazole and pyrrolidinone structure, which imparts distinct chemical and biological properties.

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